molecular formula C19H22N2O3 B042409 2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 57452-32-1

2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No.: B042409
CAS No.: 57452-32-1
M. Wt: 326.4 g/mol
InChI Key: HNIDYTQURQDBHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norcodeine can be synthesized through the N-demethylation of codeine. This process typically involves the use of reagents such as cyanogen bromide or other demethylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, norcodeine is often produced as a byproduct of codeine metabolism. The process involves the extraction and purification of norcodeine from biological matrices using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Chemical Reactions Analysis

Types of Reactions: Norcodeine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further analyzed for their pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIDYTQURQDBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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